

Application Notes and Protocols for N-Lithocholyl-L-Leucine in Research

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Compound of Interest

Compound Name: *N-Lithocholyl-L-Leucine*

Cat. No.: *B15548252*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lithocholyl-L-Leucine is a bile acid conjugate formed from the combination of lithocholic acid and the essential amino acid L-leucine.[1][2] Currently, the primary documented application of **N-Lithocholyl-L-Leucine** in research is in the formation of supramolecular hydrogels.[1][2] These hydrogels have potential applications in various biomedical fields, including drug delivery and tissue engineering.

Due to the limited availability of data on the specific biological activity of the conjugated molecule, this document will provide information on its known physicochemical properties and its application in hydrogel formation. Furthermore, as a proxy for potential areas of investigation, we will detail the well-established signaling pathways and experimental protocols for its constituent components: Lithocholic Acid and L-Leucine. It is crucial to note that the biological activities of the individual components may not be directly representative of the conjugated **N-Lithocholyl-L-Leucine**.

Physicochemical Properties of N-Lithocholyl-L-Leucine

Property	Value	Reference
CAS Number	2095154-73-5	[1]
Molecular Formula	C ₃₀ H ₅₁ NO ₄	[1]
Molecular Weight	489.7 g/mol	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml)	[1]
Storage	-20°C	[1]

Application: Hydrogel Formation

N-Lithocholyl-L-Leucine has been utilized in the formation of supramolecular hydrogels.[1][2] These are materials with high water content and tunable mechanical properties, making them suitable for various biomedical applications.[3]

Protocol: Preparation of a N-Lithocholyl-L-Leucine-Based Hydrogel (General)

This protocol is a general guideline and may require optimization based on the specific research application.

Materials:

- **N-Lithocholyl-L-Leucine**
- Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Vortex mixer
- Incubator

Procedure:

- **Dissolution:** Dissolve **N-Lithocholyl-L-Leucine** in the chosen aqueous buffer to the desired concentration. Gentle heating or sonication may be required to aid dissolution.
- **Gelation:** Allow the solution to stand at a specific temperature (e.g., room temperature or 37°C) to allow for self-assembly and hydrogel formation. The time required for gelation will depend on the concentration and buffer conditions.
- **Characterization:** Characterize the hydrogel using techniques such as rheology (to determine mechanical properties), scanning electron microscopy (to visualize the fibrillar network), and swelling studies.

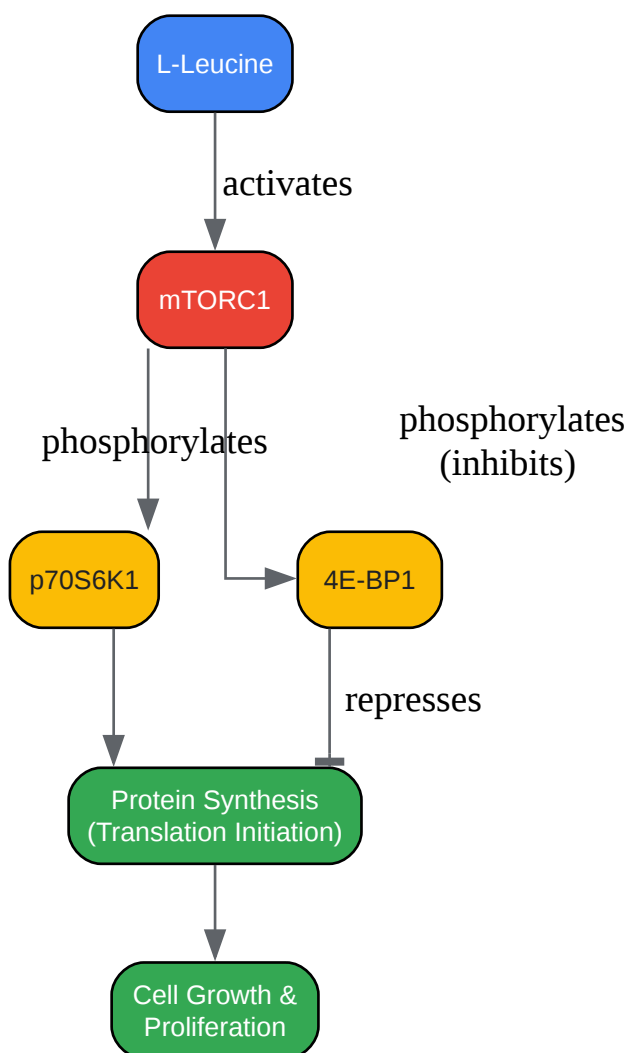
Potential Areas of Investigation Based on Constituent Components

While specific biological data for **N-Lithocholyl-L-Leucine** is lacking, its components, lithocholic acid and L-leucine, are biologically active and their mechanisms have been studied extensively. Research into **N-Lithocholyl-L-Leucine** could explore whether it retains, modifies, or has novel activities compared to its parent molecules.

I. L-Leucine: mTOR Signaling Pathway

L-leucine is an essential branched-chain amino acid that is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.^{[4][5]}

Signaling Pathway Diagram



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Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocol: Western Blot for mTORC1 Activation

This protocol describes how to assess the activation of the mTORC1 pathway in cell culture by measuring the phosphorylation of downstream targets.

Materials:

- Cell culture medium, serum, and supplements

- **N-Lithocholyl-L-Leucine** or L-Leucine (as a positive control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-p70S6K1, anti-total-p70S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

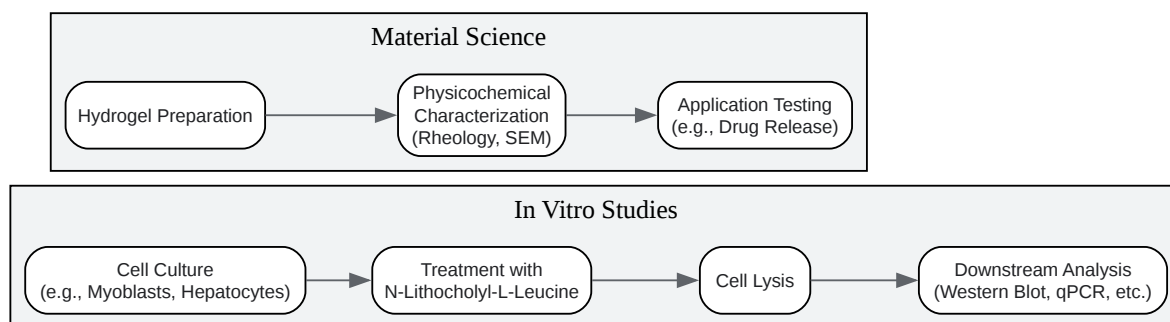
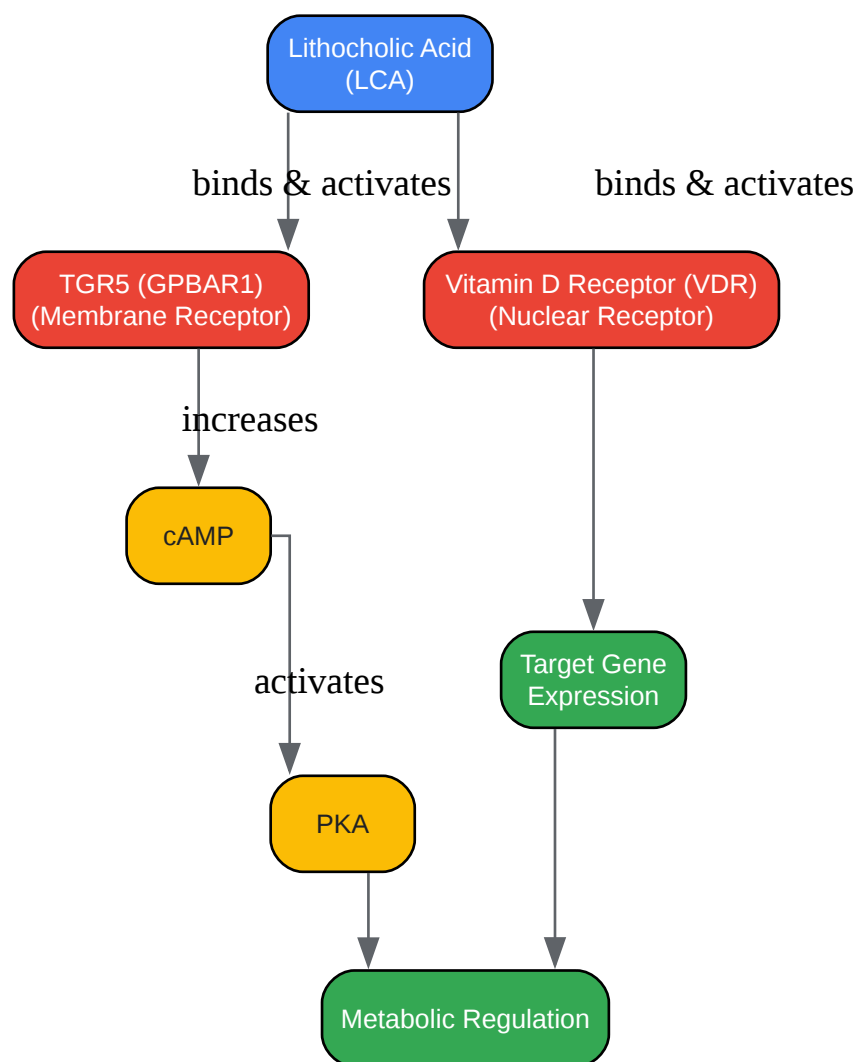
- Cell Culture and Treatment:
 - Plate cells and grow to the desired confluency.
 - Starve cells of serum and/or amino acids for a defined period to reduce basal mTORC1 activity.
 - Treat cells with **N-Lithocholyl-L-Leucine** at various concentrations and time points. Include a positive control (L-Leucine) and a vehicle control.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.

- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

II. Lithocholic Acid: Bile Acid Signaling

Lithocholic acid (LCA) is a secondary bile acid that can act as a signaling molecule, activating receptors such as the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the nuclear vitamin D receptor (VDR).^{[6][7]} Activation of these receptors can influence various physiological processes, including metabolism and inflammation.^{[7][8]}

Signaling Pathway Diagram



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